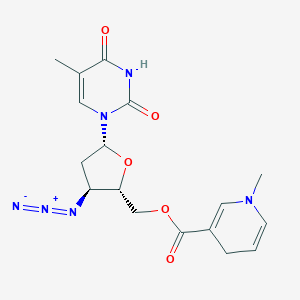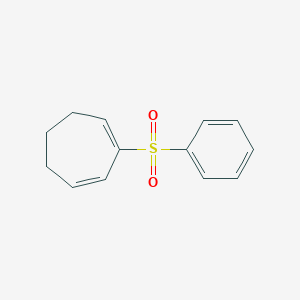
2-(Phenylsulfonyl)-1,3-cycloheptadiene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenylsulfonyl compounds are a class of organic compounds that contain a phenyl group attached to a sulfonyl functional group . They are known for their versatility in organic synthesis .
Synthesis Analysis
While specific synthesis methods for “2-(Phenylsulfonyl)-1,3-cycloheptadiene” are not available, phenylsulfonyl compounds are generally synthesized through sulfonation reactions .Molecular Structure Analysis
The molecular structure of phenylsulfonyl compounds typically consists of a phenyl ring attached to a sulfonyl group (SO2). The exact structure of “2-(Phenylsulfonyl)-1,3-cycloheptadiene” would depend on the positions of these groups on the cycloheptadiene ring .Chemical Reactions Analysis
Phenylsulfonyl compounds are known to participate in various chemical reactions. For instance, they can undergo desulfitative functionalizations, enabling catalytic C–C and C–X bond construction .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(Phenylsulfonyl)-1,3-cycloheptadiene” would depend on its exact molecular structure. In general, phenylsulfonyl compounds are known for their stability and reactivity .Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-(benzenesulfonyl)cyclohepta-1,3-diene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O2S/c14-16(15,13-10-6-3-7-11-13)12-8-4-1-2-5-9-12/h3-4,6-11H,1-2,5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBFCGKYPRPLNFA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=CC(=CC1)S(=O)(=O)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60471772 |
Source


|
| Record name | 2-(Phenylsulfonyl)-1,3-cycloheptadiene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60471772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Phenylsulfonyl)-1,3-cycloheptadiene | |
CAS RN |
118160-44-4 |
Source


|
| Record name | 2-(Phenylsulfonyl)-1,3-cycloheptadiene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60471772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[bis(methylsulfanyl)methylidene]-2,6-dichlorobenzamide](/img/structure/B55591.png)
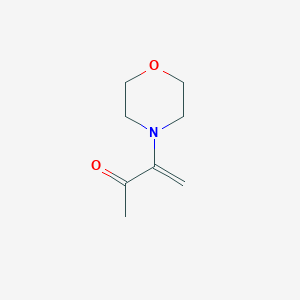
![1,8-Diethyl-1,3,4,9-tetrahydro-6-hydroxypyrano[3,4-b]indole-1-acetic Acid Methyl Ester](/img/structure/B55595.png)

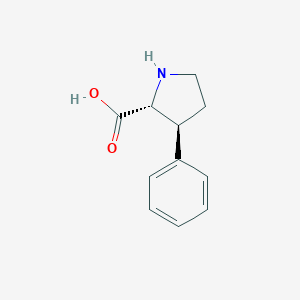
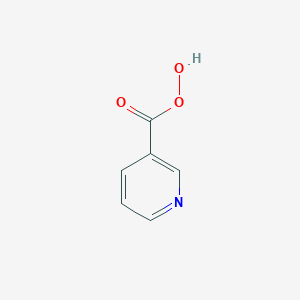
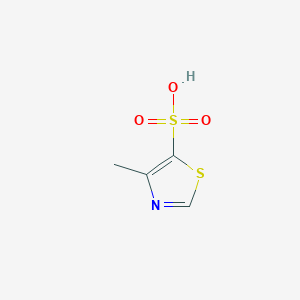
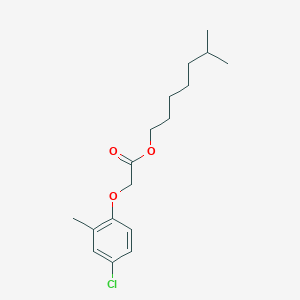
![4-(2-Chlorophenyl)-5,7-dihydro-2-methyl-5-oxo-furo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B55607.png)
![1-[(2R)-2-(2-Hydroxyethyl)piperidin-1-YL]ethanone](/img/structure/B55609.png)
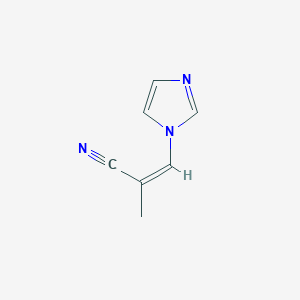
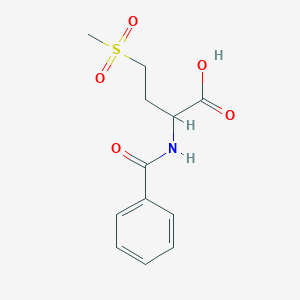
![2-Chloro-6,7,8,9-tetrahydrothiazolo[4,5-h]isoquinoline](/img/structure/B55616.png)
